2-Aminoanthraquinone

Carcinogenicity Toxicology Structure-Activity Relationship

2-Aminoanthraquinone (CAS 117-79-3) is the structurally essential intermediate for synthesizing 22 vat dyes and 4 pigments, including Vat Blue 4, 6, 12, and 24. Its 2-position amino group enables specific electrophilic substitution patterns that cannot be replicated by 1-aminoanthraquinone or generic anthraquinone derivatives. This compound is also a valuable tool in hepatic carcinogenesis research. Technical-grade material typically contains 3–5% 2-chloroanthraquinone; HPLC-validated purity analysis is recommended.

Molecular Formula C14H9NO2
Molecular Weight 223.23 g/mol
CAS No. 117-79-3
Cat. No. B085984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoanthraquinone
CAS117-79-3
Synonyms2-amino-9,10-anthracenedione
2-aminoanthraquinone
2-aminoanthraquinone, conjugate monoacid
2-aminoanthraquinone, ion(1-)
Molecular FormulaC14H9NO2
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)N
InChIInChI=1S/C14H9NO2/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H,15H2
InChIKeyXOGPDSATLSAZEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 63° F (NTP, 1992)
7.30e-07 M
Insoluble in water, ethyl ether;  slightly soluble in ethanol;  soluble in acetone, benzene, chloroform
In water, 0.16 mg/L at 25 °C
Solubility in water: very poo

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminoanthraquinone (CAS 117-79-3): Technical-Grade Dye Intermediate with Distinct Reactive and Toxicological Profile


2-Aminoanthraquinone (C14H9NO2, CAS 117-79-3) is a primary aromatic amine and a key industrial intermediate in the synthesis of anthraquinone vat dyes and pigments, with a commercial history dating to 1921 [1]. The compound exists as red or orange-brown needle-like crystals with a melting point of 292–295 °C (decomposition) , is practically insoluble in water (163 µg/L at 25 °C) but soluble in ethanol, acetone, benzene, and chloroform , and is recognized as a probable human carcinogen (NTP reasonably anticipated, IARC Group 3) [2]. Its primary industrial value derives from the 2-position amino group, which enables specific electrophilic substitution patterns and serves as the precursor to 22 distinct dyes and 4 pigments, including Vat Blue 4, 6, 12, and 24, Vat Yellow 1, and Pigment Blue 22 [3].

Why Substituting 2-Aminoanthraquinone with 1-Aminoanthraquinone or Other Anthraquinone Derivatives Carries Quantifiable Risk


2-Aminoanthraquinone cannot be generically replaced by other aminoanthraquinone positional isomers or anthraquinone derivatives without compromising synthetic outcomes, analytical accuracy, or toxicological predictability. The position of the amino substituent fundamentally alters both chemical reactivity and biological profile. For example, 2-aminoanthraquinone fails to undergo cyclization reactions with α,β-unsaturated carbonyl compounds under conditions where 1-aminoanthraquinone and 1,5-diaminoanthraquinone proceed readily [1]. Conversely, 2-aminoanthraquinone's carcinogenicity is organ-specific—narrowed to the liver—whereas anthraquinone induces tumors in liver, kidney, and urinary bladder, and multiple amino substitutions shift carcinogenicity exclusively to the urinary bladder [2]. In electrochemical applications, 2-aminoanthraquinone exhibits distinct redox behavior compared to its 1-amino positional isomer in non-aqueous media, with differences in reversibility and peak potential [3]. Even impurities matter: technical-grade 2-aminoanthraquinone contains 3–5% 2-chloroanthraquinone , and HPLC methods have been specifically validated to separate 2-aminoanthraquinone from 1-aminoanthraquinone in commercial aromatic amine products [4]. The evidence that follows quantifies these differences.

Quantitative Differentiation Evidence: 2-Aminoanthraquinone vs. Anthraquinone, 1-Aminoanthraquinone, and Allopurinol


Organ-Specific Carcinogenicity: 2-Amino Substitution Narrows Tumor Target to Liver Alone vs. Parent Anthraquinone

In a comparative long-term bioassay analyzing anthraquinone and six substituted derivatives in Fischer 344/N rats, the parent anthraquinone induced tumors in three organs (liver, kidney, and urinary bladder), whereas a single 2-amino substitution (2-aminoanthraquinone) restricted carcinogenicity exclusively to the liver [1]. This organ-specific narrowing is a direct functional consequence of the 2-position amino group and contrasts with the broader multi-organ carcinogenicity of unsubstituted anthraquinone. Multiple amino substitutions further shifted the tumor target to the urinary bladder alone, establishing a clear substitution-dependent carcinogenicity gradient [1].

Carcinogenicity Toxicology Structure-Activity Relationship

Synthetic Reactivity Dichotomy: 2-Aminoanthraquinone Fails to Cyclize with α,β-Unsaturated Ketones Under Conditions Where 1-Aminoanthraquinone Reacts

In a controlled study of aminoanthraquinone reactivity with α,β-unsaturated carbonyl compounds in the presence of anhydrous aluminum chloride, 1-aminoanthraquinone and 1,5-diaminoanthraquinone underwent facile one-stage synthesis to yield substituted dihydroanthrapyridine-quinones. Under these identical conditions, 2-aminoanthraquinone failed to react [1]. This reactivity dichotomy is position-dependent and stems from differences in electron density and steric accessibility at the 1- versus 2-positions of the anthraquinone ring. The same study extended the investigation to reactions with acrylonitrile, methyl acrylate, methyl methacrylate, and diethyl ethoxymethylenemalonate, all of which produced substituted aminoanthraquinones from the 1-amino isomer but not from the 2-amino isomer [1].

Synthetic Chemistry Dye Intermediate Reactivity

Xanthine Oxidase Inhibition: 2-Aminoanthraquinone Exhibits Higher IC50 Than Allopurinol but Remains a Structurally Distinct Scaffold

2-Aminoanthraquinone was evaluated for xanthine oxidase inhibitory activity using a standard uric acid formation assay at 294 nm and 37 °C. The compound evoked significant inhibition with 57.45% activity and an IC50 value of 81.57 µM [1]. In comparative studies of anthraquinone derivatives, all compounds tested exhibited higher inhibition values than the clinical standard allopurinol [2]. This indicates that while 2-aminoanthraquinone is less potent than optimized allopurinol derivatives, the anthraquinone scaffold itself provides a structurally novel chemotype for xanthine oxidase inhibition, distinct from purine-analog inhibitors.

Enzyme Inhibition Xanthine Oxidase Gout

Antimalarial Activity: 2-Aminoanthraquinone Demonstrates Concentration-Dependent Inhibition with IC50 of 34.17 µM Against Plasmodium

In vitro antimalarial screening of 2-aminoanthraquinone against Plasmodium falciparum revealed marked concentration-dependent activity with a maximum inhibition of 89.06% and an IC50 of 34.17 µM [1]. This activity positions 2-aminoanthraquinone as a structurally simple anthraquinone with antimalarial potential, though its potency is moderate compared to clinical antimalarials such as chloroquine (typically IC50 < 0.1 µM against sensitive strains). The compound serves as a valuable reference standard or starting scaffold for medicinal chemistry derivatization aimed at improving potency while retaining the anthraquinone core.

Antimalarial Plasmodium Drug Discovery

Electrochemical Redox Behavior in Non-Aqueous Media: 2-Amino vs. 1-Amino Anthraquinones Exhibit Distinct Voltammetric Signatures

Cyclic voltammetry studies in non-aqueous acetonitrile with tetraethyl ammonium perchlorate as supporting electrolyte revealed that both 1-amino- and 2-amino-9,10-anthraquinones exhibit two one-electron reduction peaks without coupled chemical reactions. However, the first charge-transfer step is fully reversible for both isomers, while the second reduction wave is quasi-reversible, with distinct peak potential differences and charge-transfer kinetic parameters between the two positional isomers [1]. In sodium-ion battery evaluations of 12 commercially available amino- and hydroxy-substituted anthraquinones, 2-aminoanthraquinone was among the materials tested, though 1,8-dihydroxyanthraquinone (72% capacity retention over 100 cycles) and 1,8-diaminoanthraquinone (73% retention) demonstrated superior cycling stability [2].

Electrochemistry Cyclic Voltammetry Organic Electronics

Analytical Resolution: 2-Aminoanthraquinone Separates from 1-Aminoanthraquinone by Reversed-Phase HPLC with Carcinogenic Isomer Eluting First

A validated reversed-phase HPLC method using methanol-McIlvaine buffer mobile phase successfully resolved 2-aminoanthraquinone from 1-aminoanthraquinone in commercial aromatic amine samples. Critically, the carcinogenic 2-amino isomer eluted faster than the 1-amino isomer, enabling interference-free quantification of 2-aminoanthraquinone as an impurity in 1-aminoanthraquinone products [1]. This analytical differentiation is essential for quality control of commercial aminoanthraquinones, where the presence of 2-aminoanthraquinone as a carcinogenic impurity must be monitored and controlled.

Analytical Chemistry HPLC Quality Control

Optimal Research and Industrial Applications for 2-Aminoanthraquinone (CAS 117-79-3)


Synthesis of Vat Dyes and Pigments Requiring 2-Position Amino Functionality

2-Aminoanthraquinone is the essential precursor for 22 commercial vat dyes and 4 pigments, including Vat Blue 4, 6, 12, and 24, Vat Yellow 1, and Pigment Blue 22 [1]. The 2-position amino group is structurally required for the subsequent acylation, alkylation, and sulfonation reactions that generate these specific dye structures. Substitution with 1-aminoanthraquinone will not yield the correct dye chromophores, as the reactivity pattern described in Evidence Item 2 demonstrates the positional dependence of synthetic outcomes [2]. This application scenario leverages the compound's established industrial role dating to 1921 [3].

Mechanistic Toxicology Studies of Organ-Specific Chemical Carcinogenesis

As established in Evidence Item 1, 2-aminoanthraquinone induces liver tumors exclusively in rodent bioassays, whereas the parent anthraquinone induces tumors in liver, kidney, and urinary bladder [4]. This organ-specific carcinogenicity makes 2-aminoanthraquinone a valuable tool compound for investigating the molecular mechanisms of hepatocellular carcinogenesis, particularly in studies examining how a single amino substitution alters tissue-specific metabolic activation and DNA adduct formation.

Quality Control Standard for Detecting Carcinogenic Impurities in 1-Aminoanthraquinone

The validated reversed-phase HPLC method described in Evidence Item 6 enables quantitative determination of 2-aminoanthraquinone as a carcinogenic impurity in commercial 1-aminoanthraquinone samples [5]. Given that 2-aminoanthraquinone elutes faster and can be detected without interference, this application is critical for manufacturers and users of 1-aminoanthraquinone who must comply with purity specifications and regulatory limits on carcinogenic contaminants.

Scaffold for Antimalarial and Xanthine Oxidase Inhibitor Drug Discovery

2-Aminoanthraquinone exhibits moderate in vitro antimalarial activity (IC50 = 34.17 µM, 89.06% maximal inhibition) and xanthine oxidase inhibition (IC50 = 81.57 µM, 57.45% inhibition) [6]. While not potent enough for clinical use as a parent compound, these activities validate the anthraquinone core as a tractable scaffold for medicinal chemistry optimization. Researchers can procure 2-aminoanthraquinone as a starting material for derivatization aimed at improving potency while maintaining the core's favorable physicochemical properties and synthetic accessibility.

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